molecular formula C15H15NO5S B8759226 (2S,4R)-4-hydroxy-1-(naphthalene-2-sulfonyl)-pyrrolidine-2-carboxylic acid

(2S,4R)-4-hydroxy-1-(naphthalene-2-sulfonyl)-pyrrolidine-2-carboxylic acid

Cat. No. B8759226
M. Wt: 321.3 g/mol
InChI Key: IEMGTWXFCBVWDG-OCCSQVGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-4-hydroxy-1-(naphthalene-2-sulfonyl)-pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C15H15NO5S and its molecular weight is 321.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4R)-4-hydroxy-1-(naphthalene-2-sulfonyl)-pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4R)-4-hydroxy-1-(naphthalene-2-sulfonyl)-pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2S,4R)-4-hydroxy-1-(naphthalene-2-sulfonyl)-pyrrolidine-2-carboxylic acid

Molecular Formula

C15H15NO5S

Molecular Weight

321.3 g/mol

IUPAC Name

(2S,4R)-4-hydroxy-1-naphthalen-2-ylsulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H15NO5S/c17-12-8-14(15(18)19)16(9-12)22(20,21)13-6-5-10-3-1-2-4-11(10)7-13/h1-7,12,14,17H,8-9H2,(H,18,19)/t12-,14+/m1/s1

InChI Key

IEMGTWXFCBVWDG-OCCSQVGLSA-N

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)O

Canonical SMILES

C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.62 g of (2S,4R)-4-hydroxyproline are dissolved in 15 ml of water containing 5.9 g of Na2CO3 and 5.21 g of 2-naphthalenesulphonyl chloride are added. After vigorous stirring for 18 hours at RT, the mixture is drained and the filtrate is then acidified to pH=1. The resulting mixture is again drained, washed with water and dried in order to obtain 4.1 g of the expected compound.
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Synthesis routes and methods II

Procedure details

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